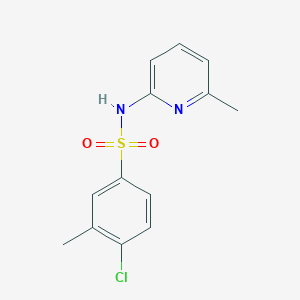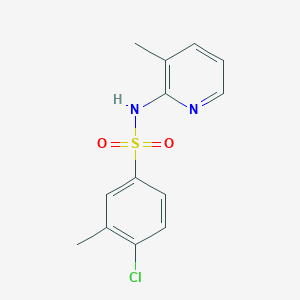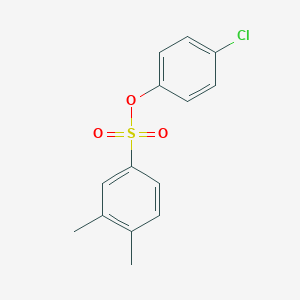
4-Chlorophenyl 3,4-dimethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenyl 3,4-dimethylbenzenesulfonate, also known as CDMSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonate ester that is commonly used as a reagent in organic synthesis. The purpose of
Scientific Research Applications
4-Chlorophenyl 3,4-dimethylbenzenesulfonate has been used in various scientific research applications, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, this compound is used as a reagent to introduce the sulfonyl group into organic molecules. In material science, this compound has been used to prepare sulfonated polymers that have potential applications in fuel cells. In medicinal chemistry, this compound has been used as a starting material for the synthesis of sulfonamide-based drugs.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 3,4-dimethylbenzenesulfonate is not well understood. However, it is believed that this compound reacts with various functional groups in organic molecules, including amines, alcohols, and thiols, to form sulfonamide derivatives. These derivatives have been shown to have various biological activities, including antibacterial, antifungal, and anti-inflammatory activities.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various bacterial and fungal strains. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. However, the physiological effects of this compound in vivo are not well understood.
Advantages and Limitations for Lab Experiments
4-Chlorophenyl 3,4-dimethylbenzenesulfonate has several advantages as a reagent in lab experiments. It is easy to handle, stable, and relatively inexpensive. This compound also has a high reactivity towards various functional groups, making it a versatile reagent in organic synthesis. However, this compound has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for 4-Chlorophenyl 3,4-dimethylbenzenesulfonate research. One potential direction is to explore the biological activities of this compound derivatives. Another direction is to investigate the potential applications of this compound in material science, such as the preparation of sulfonated polymers with improved properties. Additionally, further research is needed to understand the mechanism of action and physiological effects of this compound in vivo.
Synthesis Methods
4-Chlorophenyl 3,4-dimethylbenzenesulfonate can be synthesized by reacting 4-chlorophenol with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid that is soluble in organic solvents such as dichloromethane and chloroform.
properties
Molecular Formula |
C14H13ClO3S |
|---|---|
Molecular Weight |
296.8 g/mol |
IUPAC Name |
(4-chlorophenyl) 3,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C14H13ClO3S/c1-10-3-8-14(9-11(10)2)19(16,17)18-13-6-4-12(15)5-7-13/h3-9H,1-2H3 |
InChI Key |
FSHOBTBSBCCKSQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl)C |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



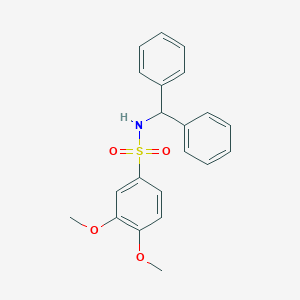
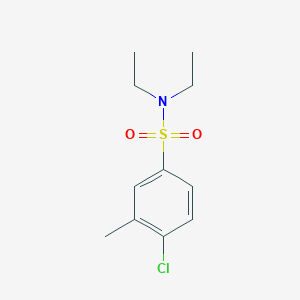
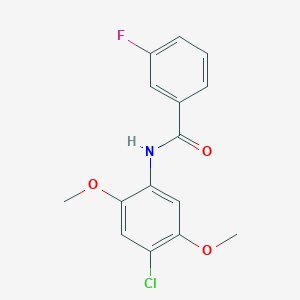
![1-[(2,5-dibromophenyl)sulfonyl]-1H-benzotriazole](/img/structure/B273396.png)
![2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B273399.png)
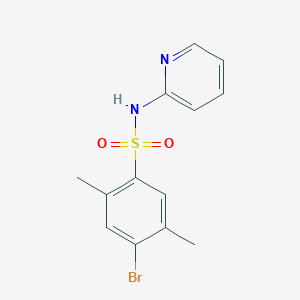
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273417.png)
![1-[(4-isopropylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B273419.png)
![3-[(Mesitylsulfonyl)amino]benzoic acid](/img/structure/B273426.png)
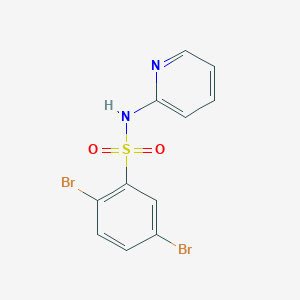
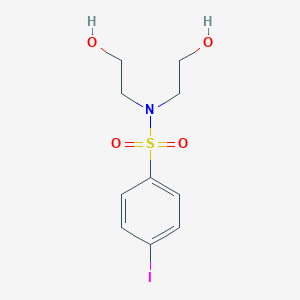
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273432.png)
